molecular formula C16H10N4O2S B2829160 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 865287-60-1

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2829160
CAS No.: 865287-60-1
M. Wt: 322.34
InChI Key: XXMCGSGFWQYPIE-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a unique structure combining an oxadiazole ring and a benzo[d]thiazole moiety, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction mixture is usually refluxed for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaH in DMF with alkyl halides at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide stands out due to its combined oxadiazole and benzo[d]thiazole structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2S/c21-14(11-6-7-12-13(8-11)23-9-17-12)18-16-20-19-15(22-16)10-4-2-1-3-5-10/h1-9H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMCGSGFWQYPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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